cis-2-Methyl-3-hexene
Overview
Description
cis-2-Methyl-3-hexene is an organic compound with the molecular formula C7H14. It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound is a geometric isomer, specifically the cis isomer, meaning that the substituents on the double-bonded carbons are on the same side. This configuration gives it distinct physical and chemical properties compared to its trans counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-2-Methyl-3-hexene can be synthesized through various methods. One common approach involves the hydroboration of 3-hexyne followed by protonolysis . This method ensures the formation of the cis isomer due to the syn addition mechanism of hydroboration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-methyl-3-hexyne using a suitable catalyst that favors the cis configuration. The reaction conditions typically include moderate temperatures and pressures to optimize yield and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: Halogenation reactions can occur, where halogens add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: meta-chloroperoxybenzoic acid in an inert solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens like bromine or chlorine in the presence of light or a radical initiator.
Major Products Formed:
Epoxides: From epoxidation reactions.
Diols: From hydroxylation reactions.
Dihalides: From halogenation reactions.
Scientific Research Applications
cis-2-Methyl-3-hexene has several applications in scientific research:
Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms involving alkenes.
Biology: Investigated for its potential interactions with biological molecules and its role in metabolic pathways.
Medicine: Explored for its potential use in synthesizing pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of cis-2-Methyl-3-hexene in chemical reactions involves the interaction of its double bond with various reagents. For instance, during epoxidation, the electrophilic oxygen of the peroxycarboxylic acid reacts with the nucleophilic double bond, forming a three-membered oxirane ring through a concerted mechanism . This reaction highlights the compound’s reactivity and the importance of its geometric configuration in determining reaction pathways.
Comparison with Similar Compounds
trans-2-Methyl-3-hexene: The trans isomer of 2-methyl-3-hexene, where the substituents are on opposite sides of the double bond.
cis-2-Hexene: A similar compound with a shorter carbon chain.
cis-3-Hexene: Another geometric isomer with the double bond located at a different position in the carbon chain.
Uniqueness: cis-2-Methyl-3-hexene is unique due to its specific geometric configuration, which influences its physical properties, such as boiling point and solubility, and its chemical reactivity. The cis configuration often results in different reaction outcomes compared to the trans isomer, making it valuable for studying stereochemistry and reaction mechanisms .
Biological Activity
Cis-2-Methyl-3-hexene (C7H14) is an alkene characterized by a carbon-carbon double bond and is notable for its geometric isomerism. The biological activity of this compound has garnered attention due to its potential interactions with various biological molecules, its role in metabolic pathways, and its applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Formula: C7H14
Molecular Weight: 98.1861 g/mol
Structure: The compound features a double bond between the second and third carbon atoms of the hexene chain, with both methyl groups on the same side of the double bond, defining its cis configuration.
This compound's biological activity primarily stems from its reactivity as an alkene. The double bond acts as a site for electrophilic attack, leading to various chemical transformations:
- Epoxidation: The compound can react with peroxy acids to form epoxides, which are highly reactive intermediates that can interact with nucleophiles in biological systems.
- Hydrogenation: In the presence of hydrogen and a catalyst, this compound can be converted into saturated hydrocarbons, such as 2-methylhexane.
- Halogenation: The addition of halogens across the double bond results in dihalides, which may exhibit different biological properties compared to the parent compound.
Biological Interactions
Research indicates that this compound may interact with various biological molecules and pathways:
-
Metabolic Pathways:
- The compound is investigated for its potential role in metabolic processes involving alkenes. Its reactivity allows it to participate in biochemical transformations that may influence metabolic fluxes in organisms.
- Pharmacological Potential:
- Toxicological Studies:
Case Study 1: Interaction with Biological Molecules
A study investigated the interaction of this compound with cytochrome P450 enzymes. These enzymes are crucial for drug metabolism and biotransformation processes. The research indicated that this compound could be metabolized by these enzymes, leading to the formation of reactive metabolites that may influence cellular functions.
Case Study 2: Synthesis of Pharmaceutical Compounds
Another study focused on using this compound as an intermediate in synthesizing anti-inflammatory agents. The unique stereochemistry of the compound allowed for selective reactions that yielded products with enhanced biological activity compared to non-specific alkene derivatives.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with related compounds is essential:
Compound | Structure Type | Biological Activity |
---|---|---|
This compound | Alkene | Reactive; potential drug intermediate |
trans-2-Methyl-3-hexene | Alkene | Less reactive; different pharmacological properties |
cis-3-Hexene | Alkene | Similar reactivity; used in aroma studies |
cis-Isomers (General) | Alkenes | Often exhibit unique biological properties due to stereochemistry |
Properties
IUPAC Name |
(Z)-2-methylhex-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQANHWBWTVLDTP-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015952 | |
Record name | (3Z)-2-Methylhex-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15840-60-5 | |
Record name | 3-Hexene, 2-methyl-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015840605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3Z)-2-Methylhex-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301015952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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